molecular formula C13H16N2 B8716725 1-(3-Phenylprop-2-yn-1-yl)piperazine CAS No. 148728-47-6

1-(3-Phenylprop-2-yn-1-yl)piperazine

Cat. No.: B8716725
CAS No.: 148728-47-6
M. Wt: 200.28 g/mol
InChI Key: FZSGPCWHYSRBHK-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-yn-1-yl)piperazine is a piperazine derivative characterized by a propargyl chain bearing a phenyl group attached to the piperazine nitrogen. Piperazine derivatives are structurally versatile and exhibit diverse pharmacological activities, ranging from psychoactive effects (e.g., benzylpiperazine, BZP) to anticancer and antioxidant applications . The synthesis of such compounds often involves nucleophilic substitution reactions or ring-opening strategies, as seen in related ethylpiperazine derivatives .

Properties

CAS No.

148728-47-6

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(3-phenylprop-2-ynyl)piperazine

InChI

InChI=1S/C13H16N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,8-12H2

InChI Key

FZSGPCWHYSRBHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC#CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Piperazine derivatives are classified based on their substituents, which dictate their biological interactions. Below is a structural comparison of 1-(3-Phenylprop-2-yn-1-yl)piperazine with key analogs:

Compound Substituent Group Key Structural Features Primary Applications References
This compound Propargyl phenyl Alkyne linkage, aromatic ring Hypothesized anticancer/other (Inferred)
BZP (1-Benzylpiperazine) Benzyl Simple benzyl substitution Psychoactive stimulant
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-Trifluoromethylphenyl Electron-withdrawing group Serotonergic agonist
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl Halogen substituent Serotonergic activity
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl Bulky aromatic substituent Anticancer agents
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Methoxy group at ortho position 5-HT1A receptor ligands
1-(Phenoxyethyl)piperazine derivatives Phenoxyethyl Ether linkage, ethyl chain Antioxidant, hypotensive

Key Observations :

  • Bulky substituents (e.g., 4-chlorobenzhydryl) enhance cytotoxicity in cancer cells , whereas electron-withdrawing groups (e.g., trifluoromethyl in TFMPP) increase serotonin receptor selectivity .

Receptor Binding Affinities and Selectivity

Receptor profiles of selected piperazines:

Compound 5-HT1A 5-HT1B 5-HT2 Alpha-Adrenoceptor Other Targets References
TFMPP Low High Moderate Not reported -
mCPP Moderate Moderate High Not reported 5-HT1C
1-(2-Methoxyphenyl)piperazine High Low Low Not reported -
Buspirone derivatives Not reported Not reported Not reported High (alpha-1) Serotonin receptors

Target Compound Insights: While TFMPP and mCPP target 5-HT1B/1C receptors , the propargyl-phenyl group in this compound may shift selectivity toward novel targets (e.g., kinase inhibition in cancer) due to steric and electronic effects.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves nucleophilic substitution of piperazine with 3-phenylprop-2-yn-1-yl bromide (Scheme 1). Piperazine’s primary amine reacts with the propargyl bromide in the presence of a base to form the desired product.

Reagents and Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) for deprotonation.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : Room temperature to 80°C.

  • Yield : 60–90% (optimized via continuous flow reactors).

Method Reagents Conditions Yield Reference
Alkylation3-Phenylprop-2-yn-1-yl Br, K₂CO₃THF, 80°C, 12 h90%
Alkylation3-Phenylprop-2-yn-1-yl Br, NaHDMF, 25°C, 6 h85%

Key Challenges and Solutions

  • Steric Hindrance : Mono-alkylation is favored due to steric effects from the piperazine ring.

  • Byproduct Formation : Use of excess base or elevated temperatures minimizes side reactions.

Cu-Catalyzed Three-Component Coupling

Reaction Scope and Optimization

This method employs a copper-nickel (Cu-Ni) catalyst to couple benzaldehyde, piperazine, and phenylacetylene (Scheme 2). The reaction proceeds via a tandem condensation and cyclization pathway.

Reagents and Conditions :

  • Catalyst : Cu-Ni (1:1 ratio, 20 wt%).

  • Solvent : Ethyl acetate.

  • Temperature : 90°C, 3 h.

  • Yield : 93% (after purification via column chromatography).

Component Role Optimal Loading
PiperazineNucleophile1.1 equiv
BenzaldehydeCarbonyl Source1.0 equiv
PhenylacetylenePropargyl Source1.2 equiv

Advantages Over Traditional Methods

  • High Efficiency : Achieves near-quantitative yields with minimal byproducts.

  • Sustainability : Catalyst recovery enables reuse.

Michael Addition-Based Synthesis

Mechanistic Pathway

This approach leverages a copper-catalyzed Michael addition between piperazine, methyl vinyl ketone, and phenylacetylene (Scheme 3). The reaction forms a propargylamine intermediate, which undergoes further coupling.

Reagents and Conditions :

  • Catalyst : CuCl (10 mol%).

  • Solvent : Toluene.

  • Temperature : 100°C, 12 h.

  • Yield : 70–98%.

Step Reagents Conditions Yield
Michael AdditionPiperazine, Methyl vinyl ketoneToluene, 100°C, 12 h70–98%
AlkylationPhenylacetylene, CuClToluene, 100°C, 12 h70–98%

Functional Group Tolerance

  • Electron-Withdrawing Groups : p-Nitrophenylacetylene reacts efficiently.

  • Aliphatic Alkynes : But-3-yn-1-ol derivatives yield 70–96%.

Comparative Analysis of Methods

Parameter Alkylation Cu-Catalyzed Michael Addition
Yield 60–90%93%70–98%
Catalyst NoneCu-NiCuCl
Complexity LowModerateModerate
Scalability HighHighModerate

Q & A

Q. What are the standard synthetic routes for 1-(3-Phenylprop-2-yn-1-yl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of a piperazine core with propargyl bromide derivatives. For example:

  • Step 1 : React 1-(substituted-benzyl)piperazine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature for 6–7 hours .
  • Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane) and confirm purity using TLC . Key parameters for optimization include solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometry of propargyl bromide (1.2 equivalents), and reaction time (monitored via TLC).

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization involves:

Technique Purpose Example Data
¹H/¹³C NMR Confirm substitution pattern and purityPiperazine protons at δ 2.4–3.1 ppm; propargyl CH₂ at δ 4.2–4.5 ppm
Mass Spectrometry Verify molecular weight[M+H]⁺ peak matching theoretical mass (±0.01 Da)
Elemental Analysis Validate elemental composition%C, %H, %N within 0.3% of theoretical values

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

SAR analysis focuses on:

  • Alkyne Chain Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances receptor binding affinity (e.g., for serotonin receptors) .
  • Piperazine Substitution : Bulkier substituents (e.g., cyclodextrin inclusion complexes) reduce toxicity but may lower activity, necessitating trade-off analysis .
  • Computational Docking : Use programs like AutoDock to predict interactions with biological targets (e.g., antiplatelet activity via P2Y₁₂ receptor binding) .

Q. How can contradictions in biological activity data (e.g., low toxicity vs. reduced efficacy) be resolved experimentally?

  • Hypothesis Testing : If beta-cyclodextrin inclusion reduces toxicity but dampens activity, conduct dose-response assays to identify an optimal balance .
  • Comparative Studies : Compare unmodified vs. modified derivatives in parallel assays (e.g., platelet aggregation tests for antiplatelet activity) .
  • Mechanistic Probes : Use radioligand binding assays to quantify target affinity changes post-modification .

Q. What computational strategies are effective for predicting crystallographic behavior or biological interactions?

  • Crystallography : Refine X-ray data using SHELXL for small-molecule structures or SHELXE for high-throughput phasing of macromolecular complexes .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (e.g., Desmond or GROMACS) to predict membrane permeability .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophilic targets .

Q. How can structural optimization address solubility or bioavailability challenges?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to enhance water solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
  • Lipophilicity Tuning : Replace phenylpropynyl with pyridylpropynyl groups to lower logP while maintaining activity .

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